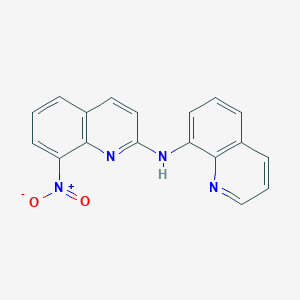![molecular formula C13H13N3O B2450686 N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide CAS No. 2128688-83-3](/img/structure/B2450686.png)
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as RQ-00203078 and is a member of the quinazoline family of compounds. In
作用機序
The mechanism of action of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide involves the inhibition of specific enzymes that play a critical role in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of enzymes that contribute to the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide has been found to have significant biochemical and physiological effects. In cancer cells, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of enzymes that contribute to the formation of beta-amyloid plaques in the brain, which can help prevent the progression of Alzheimer's disease.
実験室実験の利点と制限
One of the primary advantages of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is its potential applications in cancer research and the treatment of Alzheimer's disease. However, there are also some limitations to its use in lab experiments. One of the main limitations is its toxicity, which can limit its use in certain experiments. Additionally, the synthesis method of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is complex and can be challenging to reproduce in a lab setting.
将来の方向性
There are several future directions for the research and development of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide. One of the primary areas of focus is the development of more efficient synthesis methods that can be used to produce the compound on a larger scale. Additionally, there is ongoing research into the potential applications of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Finally, there is a need for further research into the toxicity of the compound and its potential side effects.
Conclusion
In conclusion, N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is a synthetic compound that has shown promising results in various scientific research applications. Its potential applications in cancer research and the treatment of Alzheimer's disease make it an exciting area of research. However, there are also limitations to its use in lab experiments, and further research is needed to explore its potential side effects and toxicity. Overall, N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide has significant potential for future research and development in the field of scientific research.
合成法
The synthesis of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide involves a multi-step process that starts with the reaction of 4-methyl-2-nitroaniline and ethyl acrylate. The reaction is catalyzed by potassium carbonate in dimethylformamide, and the resulting product is then reduced with palladium on carbon in ethanol to obtain the intermediate product. This intermediate product is then treated with propargyl bromide in the presence of potassium carbonate in dimethylformamide to yield N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide.
科学的研究の応用
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide has shown promising results in various scientific research applications. One of the primary areas of application is in cancer research, where it has been found to inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of enzymes that contribute to the formation of beta-amyloid plaques in the brain.
特性
IUPAC Name |
N-[(4-methylquinazolin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-13(17)14-8-12-15-9(2)10-6-4-5-7-11(10)16-12/h3-7H,1,8H2,2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSYWNFKNXFKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

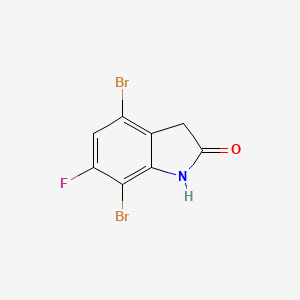
![N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450606.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2450608.png)
![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2450611.png)
![1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2450612.png)
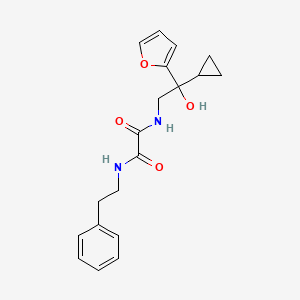
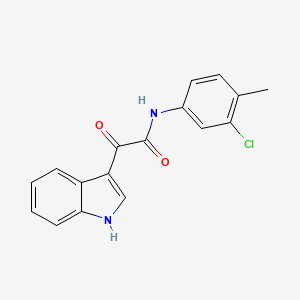
![2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2450615.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450616.png)
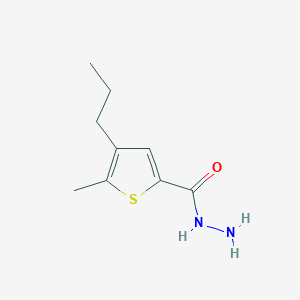
![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)

![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)
